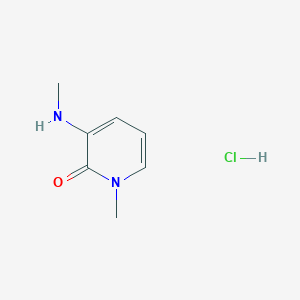
1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride” is an organic compound . It is part of a class of compounds known as dialkylarylamines, which are aliphatic aromatic amines where the amino group is linked to two aliphatic chains and one aromatic group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(C1=O)C=CC=C1N.Cl . Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.63 . It is typically stored at room temperature . The physical form of this compound is a powder .Applications De Recherche Scientifique
Synthesis and Application in Antibiotics
- A key application of a similar compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is as an intermediate in the preparation of the fluoroquinolone antibiotic PF-00951966. This antibiotic is effective against key pathogens causing community-acquired respiratory tract infections, including multidrug-resistant organisms. The synthesis process of this compound is highly efficient and stereoselective, involving catalytic asymmetric hydrogenation and S(N)2 substitution reaction with methylamine (Lall et al., 2012).
Antimicrobial Agents Synthesis
- Pyridine-bridged 2,6-bis-carboxamide Schiff's bases, synthesized from 2,6-pyridinedicarbonyl dichloride (a similar compound), have shown significant antimicrobial activity. These compounds, comparable in efficacy to streptomycin and fusidic acid, demonstrate the potential of related pyridine derivatives in antimicrobial drug development (Al-Omar & Amr, 2010).
Forensic Science and Substance Identification
- In forensic science, derivatives of cathinones, including compounds similar to 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride, have been identified and characterized using spectroscopic studies. This research is crucial for the identification and classification of novel psychoactive substances (Nycz et al., 2016).
Development of Antibacterial and Antifungal Compounds
- Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have been synthesized and tested for antibacterial and antifungal activities. These compounds showed considerable effectiveness against bacterial or fungal strains, highlighting the relevance of pyridine derivatives in developing new antimicrobial drugs (Zhuravel et al., 2005).
Catalysis and Chemical Reactions
- Mononuclear titanium complexes containing aminopyridinato ligands, related to 2-(methylamino)pyridine, have been synthesized and studied. These complexes represent unusual, highly nitrogen-coordinated titanium complexes, contributing to the field of catalysis and inorganic chemistry (Kempe & Arndt, 1996).
Safety And Hazards
Propriétés
IUPAC Name |
1-methyl-3-(methylamino)pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-8-6-4-3-5-9(2)7(6)10;/h3-5,8H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJWNRCUQVUYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CN(C1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)
![N-(4-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2919528.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)
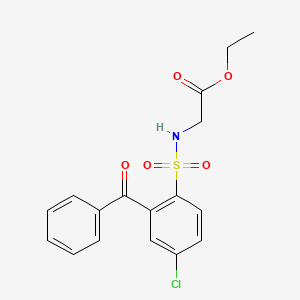

![N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919535.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)

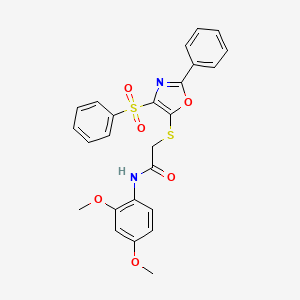
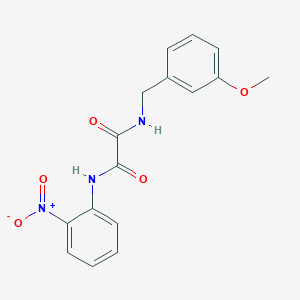
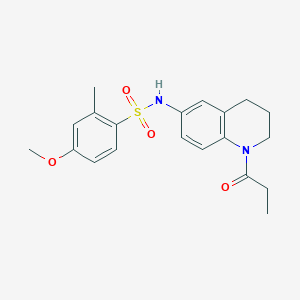
![Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2919545.png)